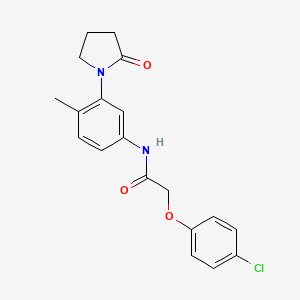
Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The organic layers were washed with water, brine, dried over sodium sulfate (Na2SO4), and concentrated in vacuo to afford the desired solid ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis
The chemical reactions of this compound involve inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as a white powder, non-irritating odor, solubility in sodium carbonate, slight solubility in water, solubility in ethanol, melting point of 244-247 °C (lit.), and boiling point of 316.8±42.0 °C (Predicted) .科学的研究の応用
Anticancer Drug Development
This compound has potential applications in the development of anticancer drugs. The structural framework of the compound allows for the synthesis of highly functionalized heterocycles, which are often explored for their anticancer properties . The ability to induce cell cycle arrest and apoptosis makes derivatives of this compound valuable in cancer research.
Antibacterial Agents
The compound’s structure is conducive to the synthesis of analogs with bactericidal properties. It can be used to develop new antibacterial agents, particularly in the face of rising antibiotic resistance . Research in this area focuses on creating compounds that can effectively target and eliminate bacterial pathogens.
Enzyme Inhibition
Derivatives of this compound can act as enzyme inhibitors, disrupting essential biological pathways in disease-causing organisms. For example, inhibiting enzymes that are crucial for the replication of bacteria or viruses can lead to new therapeutic agents .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications due to their diverse chemical and biological activities, including therapeutic potential .
Immunomodulatory Effects
There is evidence to suggest that derivatives of this compound could have immunomodulatory effects. This could be beneficial in enhancing immunity and disease resistance during periods of high disease prevalence or after vaccinations .
Organic Synthesis Methodologies
The compound is involved in the Biginelli reaction, a significant method in organic synthesis. This reaction is used to create a variety of complex molecules with potential pharmacological effects, showcasing the compound’s versatility in synthetic organic chemistry .
作用機序
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress responses .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound may affect several biochemical pathways. It’s suggested that similar compounds can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These molecules are key players in the inflammatory response. Additionally, the compound may reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound may have promising neuroprotective and anti-inflammatory properties . It may exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity . The molecular results suggest that the compound can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Safety and Hazards
将来の方向性
The future directions for this compound include its potential development as neuroprotective and anti-neuroinflammatory agents . It is also being explored for its potential use in the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .
特性
IUPAC Name |
ethyl 4-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-4-23-15(21)18-7-5-17(6-8-18)14(20)11-10-16(2)13(19)9-12(11)22-3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAXGLRUZRZTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901547.png)
![1-(9-Fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2901549.png)
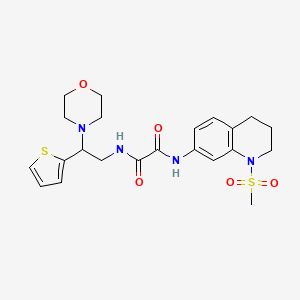

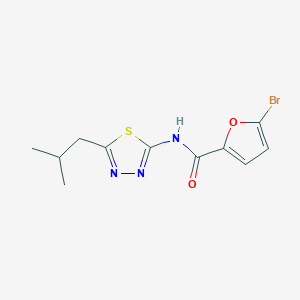
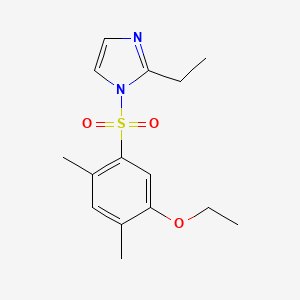
![Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride](/img/structure/B2901558.png)

![2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2901561.png)
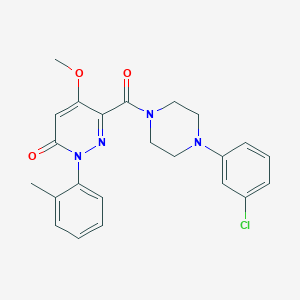
![7-(3-chloro-2-methylphenyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901565.png)
